molecular formula C10H7ClN2O B11972689 4-Pyrimidinol, 5-(4-chlorophenyl)- CAS No. 33258-75-2

4-Pyrimidinol, 5-(4-chlorophenyl)-

Cat. No.: B11972689
CAS No.: 33258-75-2
M. Wt: 206.63 g/mol
InChI Key: MRYBHXBVGYPVCA-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-pyrimidinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with urea in the presence of a base to form the pyrimidine ring. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-(4-chlorophenyl)-4-pyrimidinol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, amine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(4-chlorophenyl)-4-pyrimidinol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-pyrimidinol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its ability to interact with nucleic acids and proteins is of particular interest.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-oxadiazole: This compound also features a 4-chlorophenyl group but has an oxadiazole ring instead of a pyrimidine ring.

    5-(4-chlorophenyl)-1,3,4-thiadiazole: Similar to the oxadiazole derivative, this compound has a thiadiazole ring.

    5-(4-chlorophenyl)-1,2,4-triazole: This compound contains a triazole ring and is known for its diverse biological activities.

Uniqueness

5-(4-chlorophenyl)-4-pyrimidinol is unique due to its specific structural configuration, which allows it to interact with different biological targets compared to its analogs. Its pyrimidine ring provides distinct electronic and steric properties, making it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

33258-75-2

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-(4-chlorophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,(H,12,13,14)

InChI Key

MRYBHXBVGYPVCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CNC2=O)Cl

Origin of Product

United States

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